2-methoxy-6-methyl-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]quinoline
Overview
Description
2-methoxy-6-methyl-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]quinoline is a complex heterocyclic compound that belongs to the quinoline family. . This compound, with its unique structure, combines the quinoline core with a pyridine and oxadiazole moiety, making it a subject of interest for researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-6-methyl-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic substitution reactions using appropriate reagents like methyl iodide and methanol.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with Pyridine: The final step involves coupling the quinoline-oxadiazole intermediate with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-6-methyl-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, sulfuric acid.
Solvents: Methanol, dichloromethane, tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a quinoline derivative with a carbonyl group, while reduction of a nitro group would yield an amine derivative .
Scientific Research Applications
2-methoxy-6-methyl-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]quinoline has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Research: It is used as a probe to study the mechanisms of action of quinoline derivatives and their interactions with cellular components.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methoxy-6-methyl-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The oxadiazole and pyridine moieties can enhance the compound’s binding affinity and selectivity for certain targets, making it a potent inhibitor of specific biological pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
2-methoxyquinoline: Lacks the oxadiazole and pyridine moieties, resulting in different biological properties.
6-methylquinoline: Similar to 2-methoxyquinoline but with a methyl group at the 6-position.
Uniqueness
2-methoxy-6-methyl-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]quinoline is unique due to its combination of the quinoline core with the oxadiazole and pyridine moieties. This unique structure enhances its biological activity and selectivity, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
3-(2-methoxy-6-methylquinolin-3-yl)-5-pyridin-3-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-11-5-6-15-13(8-11)9-14(18(20-15)23-2)16-21-17(24-22-16)12-4-3-7-19-10-12/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXRNTFBFSSQRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)OC)C3=NOC(=N3)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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